![molecular formula C21H24ClN3O3S2 B2740455 (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1217226-77-1](/img/structure/B2740455.png)
(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride
Description
(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride is a benzothiazole-derived acrylamide compound with a morpholinoethyl side chain and a thiophene-substituted acrylamide backbone. The compound’s design aligns with trends in benzothiazole hybrid development, where substituents like methoxy groups and morpholine derivatives are leveraged to modulate solubility, bioavailability, and target binding .
Propriétés
IUPAC Name |
(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2.ClH/c1-26-16-4-6-18-19(15-16)29-21(22-18)24(9-8-23-10-12-27-13-11-23)20(25)7-5-17-3-2-14-28-17;/h2-7,14-15H,8-13H2,1H3;1H/b7-5+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLIMHVBTWWGNS-GZOLSCHFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C=CC4=CC=CS4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC=CS4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Activité Biologique
(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Molecular Structure and Properties
The compound has the following molecular formula: C22H23ClN4O3S2, with a molecular weight of 491.02 g/mol. Its structure features a benzo[d]thiazole core, a methoxy substituent, and a morpholinoethyl side chain, which may contribute to its pharmacological properties.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structural features can exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Specifically, derivatives of benzothiazoles have shown significant inhibition of both COX-1 and COX-2 enzymes, suggesting that this compound may also possess similar anti-inflammatory effects.
2. Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties. The compound's structural components suggest potential efficacy against various cancer cell lines. For instance, studies involving similar benzothiazole compounds have demonstrated cytotoxic effects on human lung adenocarcinoma (A549), breast adenocarcinoma (MCF-7), and colorectal adenocarcinoma (HT-29) cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition: The compound may inhibit key enzymes such as COX, thereby modulating inflammatory pathways.
- Cell Cycle Regulation: Similar compounds have been shown to induce G2/M phase cell cycle arrest, leading to apoptosis in cancer cells.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Core: This can be achieved through the condensation of o-amino thiophenols with appropriate aldehydes.
- Coupling Reaction: The resulting benzothiazole is then coupled with morpholinoethyl amines.
- Final Modification: The thiophene moiety is introduced to complete the synthesis.
Case Studies and Research Findings
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzothiazole derivatives, focusing on synthesis, physicochemical properties, and biological activities.
Structural Analogues with Benzothiazole Cores
Compound 4g (N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide)
- Key Features: 4-Oxothiazolidinone ring with a 4-chlorophenyl substituent.
- Synthesis: 70% yield in ethanol, confirmed by NMR and IR .
- Comparison: Unlike the target compound, 4g lacks the acrylamide backbone and morpholinoethyl group. Its thiazolidinone ring may confer rigidity but reduce solubility compared to the target’s flexible morpholinoethyl chain.
Compound 6d (N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide)
- Key Features : Nitrobenzothiazole core with a thiadiazole-thioacetamide side chain.
- Synthesis : Prepared via thiol-alkylation, with characterization by NMR, MS, and elemental analysis .
- Biological Activity : Exhibits VEGFR-2 inhibition (IC₅₀ = 0.89 µM) and antiproliferative effects against cancer cell lines.
- The hydrochloride salt in the target compound likely enhances aqueous solubility compared to 6d’s neutral form .
Compound 28 (N-(6-trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide)
- Key Features : Trifluoromethoxybenzothiazole core with a dichlorophenylacetamide chain.
- Synthesis : 45% yield via microwave-assisted coupling, purified by flash chromatography .
- Comparison : The trifluoromethoxy group in 28 increases lipophilicity, contrasting with the target’s methoxy group, which balances hydrophilicity. The acetamide backbone in 28 is less conformationally flexible than the target’s acrylamide structure .
Structural Advantages of the Target Compound
Morpholinoethyl Group: Enhances solubility and may improve blood-brain barrier penetration compared to aryl-substituted analogues like 4g .
Thiophene Acrylamide : The conjugated system could facilitate π-π interactions with kinase active sites, a feature absent in acetamide-based compounds (e.g., 28) .
6-Methoxy Substitution : Balances metabolic stability (vs. 6-nitro in 6d) and reduces toxicity risks associated with halogenated groups (e.g., 28’s trifluoromethoxy) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.